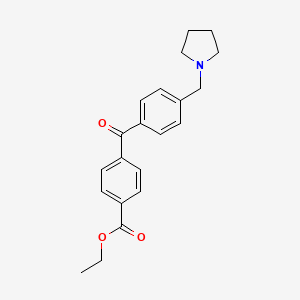

4-Carboethoxy-4'-pyrrolidinomethyl benzophenone

Description

4-Carboethoxy-4'-pyrrolidinomethyl benzophenone (CAS: MFCD03841507) is a benzophenone derivative featuring a carboethoxy (ethyl ester) group at the 4-position and a pyrrolidinomethyl (pyrrolidine-linked methyl) group at the 4'-position of the benzophenone scaffold. This compound is notable for its dual functional groups, which confer unique electronic and steric properties. It has applications in polymer chemistry as a photo-initiator due to its ability to generate radicals under UV light , and it has been explored in pharmaceutical research for its structural relevance to bioactive molecules . The compound is synthesized via cross-coupling reactions and is typically available at 97% purity .

Properties

IUPAC Name |

ethyl 4-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)19-11-9-18(10-12-19)20(23)17-7-5-16(6-8-17)15-22-13-3-4-14-22/h5-12H,2-4,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHWEVFQNBWPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642739 | |

| Record name | Ethyl 4-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-17-5 | |

| Record name | Ethyl 4-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with pyrrolidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Formation of the Pyrrolidinomethyl Intermediate: Benzophenone is reacted with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidinomethyl intermediate.

Esterification: The intermediate is then reacted with ethyl chloroformate to introduce the carboethoxy group, resulting in the formation of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone.

Industrial Production Methods

In an industrial setting, the production of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Carboethoxy-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Carboethoxy-4’-pyrrolidinomethyl benzophenone is utilized in various scientific research fields:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings:

Electronic Effects : The carboethoxy group in the 4-position enhances electron-withdrawing properties compared to chloro or bromo substituents, influencing reactivity in crosslinking applications .

Steric and Hydrogen-Bonding Effects: Pyrrolidinomethyl vs. piperidinomethyl: The five-membered pyrrolidine ring (smaller, more rigid) reduces steric hindrance compared to the six-membered piperidine . Thiomorpholinomethyl introduces sulfur, improving hydrogen-bonding capacity and solubility .

Positional Isomerism : 2-Carboethoxy derivatives exhibit distinct reactivity patterns due to altered steric environments .

Research and Application Insights

- Polymer Chemistry: The parent compound (this compound) is effective in spatially resolved crosslinking due to its balanced radical generation efficiency at higher wavelengths . In contrast, thiomorpholinomethyl derivatives may offer improved surface adhesion in organogels .

- Pharmaceutical Relevance: Pyrrolidine-containing benzophenones are intermediates in synthesizing xanthones, which exhibit antiplasmodial activity . However, the discontinuation of this compound (as noted in ) suggests challenges in scalability or stability compared to halogenated analogs.

Biological Activity

4-Carboethoxy-4'-pyrrolidinomethyl benzophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzophenone core with a pyrrolidinomethyl group and an ethoxycarbonyl substituent. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

Antioxidant Properties

Research indicates that compounds related to this compound exhibit antioxidant activity . These compounds can reduce oxidative stress by scavenging free radicals and decreasing levels of reactive oxygen species (ROS) in cells. For example, studies have shown that similar benzophenone derivatives can significantly lower oxidative stress markers in neuronal cell lines, suggesting potential neuroprotective effects .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties . In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines. This inhibition is crucial for mitigating inflammatory responses, particularly in conditions like neurodegeneration where inflammation plays a key role .

Enzymatic Inhibition

This compound may act as an inhibitor for certain enzymes involved in inflammatory pathways. For instance, it has been suggested that similar compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is linked to inflammatory processes and pain management .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may bind to the active sites of enzymes like COX-2, preventing substrate access and subsequent product formation.

- Receptor Modulation : It may modulate receptor signaling pathways that regulate inflammation and oxidative stress responses.

- Cellular Uptake : The structure allows for efficient cellular uptake, enhancing its bioavailability and effectiveness within target cells.

Neuroprotective Effects

A notable study examined the neuroprotective effects of benzophenone derivatives on neuroblastoma cells exposed to neurotoxic agents like rotenone. The results showed that these compounds significantly preserved cell viability and reduced oxidative damage compared to control groups .

| Compound | Cell Viability (%) | ROS Levels (µM) | TNF-α Production (pg/mL) |

|---|---|---|---|

| Control | 40 | 15 | 250 |

| Compound A | 75 | 5 | 50 |

| Compound B | 85 | 3 | 30 |

This table illustrates the protective effects observed with different compounds compared to control conditions.

In Vivo Studies

In vivo studies conducted on animal models have demonstrated that similar compounds can improve behavioral outcomes in models of Parkinson's disease by reducing inflammation and oxidative damage in the brain . These findings suggest potential therapeutic applications for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.